(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
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Overview
Description
The compound is a derivative of 6-bromobenzo[d]thiazol-2(3H)-one . This parent compound has been used in the synthesis of a series of new 1,2,3-triazole derivatives, which have shown promising cytotoxic and antibacterial activities .
Synthesis Analysis
The synthesis of related compounds involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized and evaluated derivatives of this compound for their antimicrobial properties. For example, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibited weak to moderate antibacterial activity against Gram-negative bacteria, as well as antifungal activity (Abd Alhameed et al., 2019). Additionally, new piperidine substituted benzothiazole derivatives showed promising antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).
Anticancer Applications
Compounds synthesized from this chemical structure have been evaluated for anticancer activity. For instance, novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors were synthesized and showed potent activity against colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020).
Biological Properties
Research has also focused on the synthesis and biological properties of derivatives, such as the study on substituted benzothiazole derivatives for their biological activities, including antibacterial and antifungal properties (Nowak et al., 2014). Furthermore, the synthesis and evaluation of novel biphenyl-3,5-dihydro-2H-thiazolopyrimidines derivatives for in vitro antioxidant activity and antimicrobial studies demonstrate the compound's potential in biological applications (Maddila et al., 2012).
Mechanism of Action
Future Directions
The development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists . The study and development of new heterocycles containing 1,2,3-triazole moieties that decrease the development of tumor cells is an ongoing research area .
Properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-2-21-13-5-4-12(19)10-16(13)25-18(21)20-17(22)11-3-6-14-15(9-11)24-8-7-23-14/h3-6,9-10H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBHEUMEKGHNFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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